[4-(4-Chloro-phenylsulfanyl)-3,5-dimethyl-pyrazol-1-yl]-furan-2-yl-methanone
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Overview
Description
[4-(4-Chloro-phenylsulfanyl)-3,5-dimethyl-pyrazol-1-yl]-furan-2-yl-methanone: is a synthetic organic compound that belongs to the class of pyrazole derivatives It is characterized by the presence of a furan ring, a pyrazole ring, and a chlorophenylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(4-Chloro-phenylsulfanyl)-3,5-dimethyl-pyrazol-1-yl]-furan-2-yl-methanone typically involves multiple steps. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting 3,5-dimethyl-1H-pyrazole with an appropriate chlorophenylsulfanyl derivative under basic conditions.
Introduction of the furan ring: The furan ring can be introduced through a coupling reaction with a furan-2-yl-methanone derivative.
Final assembly: The final compound is obtained by combining the pyrazole and furan intermediates under suitable reaction conditions, such as heating in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Materials Science: It can be incorporated into polymer matrices to modify their properties, such as thermal stability and conductivity.
Biology and Medicine:
Drug Development: The compound’s structural features make it a candidate for drug development, particularly as an anti-inflammatory or anticancer agent.
Biological Probes: It can be used as a probe to study biological pathways and interactions due to its unique chemical properties.
Industry:
Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.
Electronics: Incorporation into electronic materials for improved performance.
Mechanism of Action
The mechanism of action of [4-(4-Chloro-phenylsulfanyl)-3,5-dimethyl-pyrazol-1-yl]-furan-2-yl-methanone involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
[4-(4-Chloro-phenylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester]: This compound shares the chlorophenylsulfanyl group but differs in the core structure, which is a piperidine ring instead of a pyrazole and furan combination.
Uniqueness: The uniqueness of [4-(4-Chloro-phenylsulfanyl)-3,5-dimethyl-pyrazol-1-yl]-furan-2-yl-methanone lies in its combination of a pyrazole and furan ring system with a chlorophenylsulfanyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
[4-(4-chlorophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]-(furan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2S/c1-10-15(22-13-7-5-12(17)6-8-13)11(2)19(18-10)16(20)14-4-3-9-21-14/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNWKLDWSDNMLJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C2=CC=CO2)C)SC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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